2,2'-Bipyrazine
Overview
Description
2,2'-Bipyrazine is a compound that is part of the bipyrazine family, which includes various derivatives with potential applications in materials science and coordination chemistry. The bipyrazine derivatives are known for their ability to form coordination complexes with metals, which can exhibit interesting photophysical properties and can be used in the synthesis of functional materials .
Synthesis Analysis
The synthesis of bipyrazine derivatives can be achieved through various methods. For instance, 2,5-diamino-3,6-dicyanopyrazine, a related compound with fluorescent properties, was synthesized via an oxidative coupling reaction . Another example is the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, which serves as a building block for antituberculous agents . Additionally, 2-methylpyrazine was synthesized through a catalytic reaction involving ethylene diamine and propylene glycol .
Molecular Structure Analysis
The molecular structure of bipyrazine derivatives can be complex and varies depending on the substitution pattern. For example, the crystal and molecular structure of 2,5-distyrylpyrazine, a photo-polymerizable compound, was determined to be non-planar with a dihedral angle between the pyrazine and benzene rings . The conformational preference and cationic structure of 2-methylpyrazine were studied using VUV-MATI spectroscopy and natural bond orbital analysis, revealing unique structural and dynamical properties .
Chemical Reactions Analysis
Bipyrazine derivatives can participate in various chemical reactions, particularly as ligands in coordination chemistry. For instance, rhenium(I) tricarbonyl complexes containing bipyrazine derivatives exhibit absorption in the visible and ultraviolet regions and show structureless emission at room and low temperatures . The synthesis and characterization of ternary complexes of Eu(III) with heterobiaryl ligands, including bipyrazine derivatives, have been reported, showing strong ligand-centered absorption and intense metal-centered emission .
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyrazine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the supramolecular isomerism and framework flexibility of metal bipyrazolates, which are chemically and thermally stable, have been demonstrated by adsorption measurements and single-crystal diffraction analyses . The inhibitive action of bipyrazolic compounds towards the corrosion of pure iron in acidic media has been studied, showing that these compounds can act as efficient corrosion inhibitors .
Scientific Research Applications
Coordination Chemistry and Network Construction
2,2'-Bipyrazine is instrumental in the construction of coordination networks. Its interaction with metals like silver (I) leads to the formation of structures ranging from chiral three-dimensional networks to two-dimensional sheets. These structures are sensitive to the choice of crystallization solvents, showcasing the versatility of 2,2'-Bipyrazine in constructing complex molecular architectures (Blake et al., 2000).
Photoredox Catalysis
In the realm of photoredox catalysis, 2,2'-Bipyrazine serves as a crucial ligand. It effectively enhances the excited-state oxidation potential of catalysts. Notably, efficient synthesis methods have been developed to produce the bipyrazine ligand, highlighting its significance in the field and addressing previous challenges associated with its synthesis (Graaf & Moeller, 2015).
Electronic Coupling and Coordination Chemistry
2,2'-Bipyrazine plays a significant role in electronic coupling in coordination complexes. It forms part of critical discussions around the electron acceptor abilities of ligands and their interaction with metal centers. Studies using 2,2'-Bipyrazine have contributed to a deeper understanding of electron density acceptance and back-donation mechanisms in coordination chemistry (Lever & Gorelsky, 2000).
Fluorescence Studies and Molecular Binding
Research involving 2,2'-Bipyrazine extends to the study of fluorescence properties and molecular binding. The synthesis and characterization of complexes with this ligand have provided insights into molecular interactions, including the effects of substitution on fluorescence emissions and binding behaviors in various molecular systems (Yang et al., 2005).
Photophysical and Computational Studies
2,2'-Bipyrazine derivatives are subjects of extensive photophysical and computational studies. These studies explore the absorption, emission, and electronic properties of complexes containing 2,2'-Bipyrazine. The insights gained contribute to understanding the photophysical behaviors of various complexes and the influence of substituents on their properties (Kirgan et al., 2007).
Safety And Hazards
When handling 2,2’-Bipyrazine, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
While specific future directions for 2,2’-Bipyrazine are not detailed in the search results, it’s worth noting that advances in the synthesis of 2,2’-bipyrazines, including both the synthesis of compounds with a given substitution pattern and the development of new methods for assembling the bipyridine core, have been reported .
properties
IUPAC Name |
2-pyrazin-2-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXNVSIALRDJHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276441 | |
Record name | 2,2'-Bipyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyrazine | |
CAS RN |
10199-00-5 | |
Record name | 2,2'-Bipyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bipyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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